molecular formula C16H20O8 B14365985 Methyl 2,3-bis(acetyloxy)-3-(3,4-dimethoxyphenyl)propanoate CAS No. 93160-12-4

Methyl 2,3-bis(acetyloxy)-3-(3,4-dimethoxyphenyl)propanoate

Cat. No.: B14365985
CAS No.: 93160-12-4
M. Wt: 340.32 g/mol
InChI Key: AFQQVRYXOYXHAF-UHFFFAOYSA-N
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Description

Methyl 2,3-bis(acetyloxy)-3-(3,4-dimethoxyphenyl)propanoate is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-bis(acetyloxy)-3-(3,4-dimethoxyphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced purification techniques such as chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-bis(acetyloxy)-3-(3,4-dimethoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 2,3-bis(acetyloxy)-3-(3,4-dimethoxyphenyl)propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of various chemical products.

Mechanism of Action

The mechanism by which Methyl 2,3-bis(acetyloxy)-3-(3,4-dimethoxyphenyl)propanoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3-bis(acetyloxy)-3-(3,4-dimethoxyphenyl)propanoate shares similarities with other esters and phenylpropanoids.
  • Compounds such as Methyl 2,3-bis(acetyloxy)-3-(4-methoxyphenyl)propanoate and Methyl 2,3-bis(acetyloxy)-3-(3,4-dihydroxyphenyl)propanoate are structurally related.

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

CAS No.

93160-12-4

Molecular Formula

C16H20O8

Molecular Weight

340.32 g/mol

IUPAC Name

methyl 2,3-diacetyloxy-3-(3,4-dimethoxyphenyl)propanoate

InChI

InChI=1S/C16H20O8/c1-9(17)23-14(15(16(19)22-5)24-10(2)18)11-6-7-12(20-3)13(8-11)21-4/h6-8,14-15H,1-5H3

InChI Key

AFQQVRYXOYXHAF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C1=CC(=C(C=C1)OC)OC)C(C(=O)OC)OC(=O)C

Origin of Product

United States

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